molecular formula C10H8ClN3O3 B13019338 3-((2-Chloroacetoxy)imino)-3,4-dihydroquinoxalin-2(1H)-one

3-((2-Chloroacetoxy)imino)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B13019338
M. Wt: 253.64 g/mol
InChI Key: CGZBTDLWXKNOGE-UHFFFAOYSA-N
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Description

3-((2-Chloroacetoxy)imino)-3,4-dihydroquinoxalin-2(1H)-one is a synthetic heterocyclic compound derived from the 3,4-dihydroquinoxalin-2(1H)-one scaffold. The chloroacetoxy group may enable covalent interactions with biological targets, distinguishing it from other derivatives .

Properties

Molecular Formula

C10H8ClN3O3

Molecular Weight

253.64 g/mol

IUPAC Name

[(3-oxo-4H-quinoxalin-2-yl)amino] 2-chloroacetate

InChI

InChI=1S/C10H8ClN3O3/c11-5-8(15)17-14-9-10(16)13-7-4-2-1-3-6(7)12-9/h1-4H,5H2,(H,12,14)(H,13,16)

InChI Key

CGZBTDLWXKNOGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)NOC(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Chloroacetoxy)imino)-3,4-dihydroquinoxalin-2(1H)-one typically involves the reaction of quinoxaline derivatives with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Material: Quinoxaline derivative

    Reagent: Chloroacetyl chloride

    Base: Triethylamine

    Solvent: Dichloromethane

    Reaction Conditions: Room temperature, inert atmosphere

The reaction proceeds through the formation of an intermediate, which is then treated with hydroxylamine to introduce the imino group, resulting in the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to obtain high yields of the compound. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloroacetoxy Group

The chloroacetoxy moiety undergoes nucleophilic substitution with amines, alcohols, and thiols. This reaction is critical for synthesizing derivatives with modified biological or chemical properties.

Example Reaction:
Reaction with substituted anilines in isopropanol under reflux conditions yields acetylated derivatives. Sodium bicarbonate acts as a base, while potassium iodide facilitates the substitution .

ReagentConditionsProductYield (%)Source
4-FluoroanilineIsopropanol, reflux, 8–12 h4-(2-(4-Fluorophenylamino)acetyl)65
3-ToluidineNaHCO₃, KI, 90°C4-(2-(m-Tolylamino)acetyl)65
4-BromoanilineACN, K₂CO₃, reflux4-(2-(4-Bromophenylamino)acetyl)75

Photoredox-Catalyzed C–H Alkylation

The dihydroquinoxaline core participates in direct Csp³–H alkylation via organophotoredox catalysis. N-(Acyloxy)phthalimides (NHPI esters) serve as alkyl radical precursors under blue LED irradiation .

Key Features:

  • Broad functional group tolerance (primary, secondary, tertiary alkyl groups).

  • Scalable under mild conditions (acetonitrile, N₂ atmosphere, 440 nm light).

NHPI Ester TypeReaction Time (h)Product SubstitutionYield (%)Source
Primary alkyl3C3-alkylated72
Tertiary alkyl3C3-alkylated68

Hydrolysis and Reduction Reactions

The chloroacetoxy group is susceptible to hydrolysis, while the imino group can be reduced.

Hydrolysis

Basic hydrolysis (NaOH/H₂O) converts the chloroacetoxy group to a hydroxyl or carboxylate group :
\text{ClCH}_2\text{COO}\rightarrow \text{HOCH}_2\text{COO}\(\text{or})\\text{HOOCCH}_2\text{O}

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the imino group to an amine, forming 3-amino-dihydroquinoxaline derivatives.

Condensation and Cyclization

The imino group participates in condensation with aldehydes or nitriles. For example, microwave-assisted reactions with malononitrile yield fused pyrimidine-quinoxaline hybrids .

Conditions:

  • Ethanol solvent, microwave irradiation (100–120°C).

  • Catalyzed by K₂CO₃ or triethylamine.

AldehydeProductYield (%)Source
FormaldehydePyrimido[1,2-a]quinoxaline85
AcetaldehydeEthyl-substituted hybrid78

Dimerization via Radical Coupling

Under ultrasound activation or catalyst-free conditions, the compound dimerizes via radical intermediates. This forms 2-amino-6-R-4-((6-R-3-cyano-2H-chromen-2-ylidene)amino)-4H-chromene-3-carbonitriles .

Conditions:

  • Alcohol/water mixture, 40–60°C.

  • No catalyst required.

SolventTime (h)Dimer Yield (%)Source
Methanol/H₂O288

Biological Activity-Driven Modifications

Derivatives synthesized via these reactions exhibit antibacterial and antiviral properties. Fluorinated and brominated analogs show enhanced activity against Staphylococcus aureus and Escherichia coli .

Structure-Activity Highlights:

  • 5i (3-Fluoro derivative): Zone of inhibition = 22 mm (vs. S. aureus) .

  • 5j (4-Fluoro derivative): Comparable to ciprofloxacin in potency .

Scientific Research Applications

Synthesis Approaches

Recent advancements in synthetic methodologies have facilitated the preparation of 3-((2-Chloroacetoxy)imino)-3,4-dihydroquinoxalin-2(1H)-one. Notable techniques include:

  • Multicomponent Reactions : These allow for the simultaneous formation of multiple bonds and can enhance the efficiency of synthesizing complex structures.
  • Cyclization Reactions : Cyclization strategies are employed to form the dihydroquinoxaline framework, which is crucial for the biological activity of the compound.

The biological properties of this compound have been investigated across various studies. Key findings include:

Antiviral Activity

Research indicates that derivatives of dihydroquinoxaline compounds exhibit antiviral properties. For instance, certain analogs demonstrate inhibitory effects against HIV-1, making them potential candidates for antiretroviral therapy .

Anti-inflammatory Properties

The compound has shown promise as an anti-inflammatory agent. Studies reveal that it can inhibit pro-inflammatory cytokines and pathways, suggesting its potential in treating inflammatory diseases .

Antitumor Effects

Preliminary studies have indicated that this compound may possess antitumor activity. Its mechanism appears to involve the induction of apoptosis in cancer cells, although further research is necessary to elucidate this pathway fully .

Case Studies

Several case studies highlight the application of this compound in various therapeutic contexts:

  • HIV Treatment : A study evaluated the efficacy of a related dihydroquinoxaline derivative in inhibiting HIV replication. The results indicated significant reductions in viral load in vitro, suggesting a pathway for future drug development .
  • Inflammatory Disorders : Another case study focused on the anti-inflammatory effects of this compound in animal models of arthritis. The results demonstrated a marked decrease in joint swelling and pain indicators, supporting its potential as a therapeutic agent for inflammatory conditions .
  • Cancer Research : A recent investigation into its antitumor effects revealed that treatment with this compound led to reduced tumor growth in xenograft models, highlighting its potential as an anticancer drug candidate .

Mechanism of Action

The mechanism of action of 3-((2-Chloroacetoxy)imino)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Key Substituents Target/Activity Key Findings References
3-((2-Chloroacetoxy)imino)-3,4-dihydroquinoxalin-2(1H)-one Chloroacetoxyimino group Potential sGC/JNK3 modulation The chloroacetoxy group may act as an electrophilic warhead, enabling covalent binding. Predicted to exhibit enhanced binding affinity in computational models.
Mono-/Di-carboxylic acid derivatives Carboxylic acid groups sGC activators Designed to mimic YC-1 (a known sGC activator). Dicarboxylic derivatives showed improved hydrogen bonding with Tyr2/Arg116/Arg139 in docking studies. However, no enzyme activation was detected in cellular assays .
Caroverine (Spasmium/Spadon) Diethylaminoethyl, methoxyphenyl groups Antispasmodic/ROS scavenger Marketed drugs with proven efficacy in inner ear disorders. The methoxyphenyl group enhances ROS scavenging, unlike the electrophilic chloroacetoxy group .
J46 (JNK3 inhibitor) Naphthyl-oxoethylidene group JNK3 inhibition Demonstrated high selectivity for JNK3 over DDR1/EGFR. The naphthyl group contributes to hydrophobic interactions in the ATP-binding pocket .
4-(Quinazolin-4-yl) derivatives Quinazolinyl group Antitumor agents (CA-4 analogs) Induced G2/M phase arrest in cancer cells. The quinazolinyl moiety mimics combretastatin A-4 (CA-4), disrupting microtubule dynamics .
3-(Nitromethyl) derivatives Nitromethyl group Synthetic intermediates Underwent elimination of nitromethane to form quinoxalin-2(1H)-ones. Less stable than chloroacetoxy derivatives due to nitro group reactivity .

Biological Activity

3-((2-Chloroacetoxy)imino)-3,4-dihydroquinoxalin-2(1H)-one is a compound belonging to the quinoxaline derivatives, characterized by a unique chemical structure that includes a chloroacetoxy and imino functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its antibacterial properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The compound's molecular formula is C10H8ClN3OC_{10}H_8ClN_3O with a molecular weight of 253.64 g/mol. The structural features contribute to its biological properties and mechanisms of action against various pathogens.

Synthesis

The synthesis of this compound typically involves a multi-step process that allows for the introduction of functional groups critical for its biological activity. The general synthetic route includes:

  • Reaction of 1,2-phenylenediamine with chloroacetic acid.
  • Treatment with chloroacetyl chloride to introduce the chloroacetoxy group.
  • Formation of the imino group through condensation reactions.

These steps yield a compound that exhibits significant antibacterial activity against various strains.

Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial activity. A study comparing various derivatives of 3,4-dihydroquinoxalin-2(1H)-one demonstrated broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function .

Table 1: Antibacterial Activity Against Various Bacterial Strains

Compound No.StructureE. coli (Zone of Inhibition)P. aeruginosaS. aureusS. pyogenes
5aH18 mm20 mm15 mm17 mm
5bm-OCH₃19 mm18 mm--
5im-F----

The results indicate that compounds with specific substituents exhibit varying degrees of antibacterial effectiveness, with some derivatives showing potent activity comparable to standard antibiotics like ciprofloxacin .

Other Biological Activities

In addition to antibacterial properties, derivatives of this compound have shown potential in other biological activities:

  • Antiviral Activity : Some studies have reported antiviral properties against viruses such as HIV and VSV (Vesicular stomatitis virus). For instance, certain dihydroquinoxaline derivatives demonstrated significant inhibitory effects on viral replication .
  • Anti-inflammatory Effects : Research has also highlighted anti-inflammatory activities associated with modifications of the quinoxaline structure, indicating a broader therapeutic potential beyond antimicrobial applications .

Case Studies

Several studies have evaluated the biological activity of quinoxaline derivatives:

  • Antitubercular Activity : A study assessed the in vitro antitubercular activity of novel quinoxaline derivatives, revealing comparable efficacy to existing treatments .
  • Synthesis and Screening : A systematic approach was employed to synthesize and screen various quinoxaline derivatives for their antibacterial properties against standard bacterial strains .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-((2-Chloroacetoxy)imino)-3,4-dihydroquinoxalin-2(1H)-one, and what key reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via copper-catalyzed C–N bond cleavage using 3-aminoindazoles as arylating agents (e.g., Scheme 1 in ). Key conditions include catalyst choice (e.g., CuI), solvent (DMF or acetonitrile), temperature (60–80°C), and reaction time (12–24 hours). Chloroacetoxy groups can be introduced via nucleophilic displacement of chlorides with amines, as seen in analogous dihydroquinolinone syntheses (e.g., Scheme 2 in ). Yield optimization involves adjusting stoichiometry, base (NaH or K2CO3), and purification via column chromatography .

Q. How is the compound characterized post-synthesis, and which spectroscopic methods are most effective?

  • Methodological Answer : Characterization typically combines 1H/13C NMR for structural confirmation (e.g., aromatic proton signals at δ 6.8–8.2 ppm), mass spectrometry (MS) for molecular weight validation, and IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹). High-resolution MS (HRMS) is critical for verifying molecular formulas. Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. What biological activities are associated with quinoxalin-2(1H)-one derivatives, and how are these assessed in vitro?

  • Methodological Answer : Quinoxalin-2(1H)-ones exhibit antimicrobial, anticancer, and enzyme inhibitory activities. In vitro assays include:

  • Antimicrobial : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains.
  • Anticancer : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to measure IC50 values.
  • Enzyme inhibition : Acetylcholinesterase (AChE) inhibition assays using Ellman’s method (e.g., ). Data interpretation requires normalization to positive controls (e.g., donepezil for AChE) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and stability of this compound under varying conditions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict molecular orbitals, charge distribution, and reaction pathways. Molecular dynamics (MD) simulations model stability in solvents (e.g., water vs. DMSO). Software like Gaussian or ORCA is used to validate experimental data (e.g., NMR chemical shifts) and identify degradation-prone sites (e.g., hydrolytic cleavage of the chloroacetoxy group) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Contradictions arise from assay variability (e.g., cell line differences) or compound purity. Mitigation strategies include:

  • Standardization : Use common reference compounds (e.g., doxorubicin for cytotoxicity) and protocols (e.g., CLSI guidelines for MIC).
  • Meta-analysis : Compare datasets using statistical tools (ANOVA, t-tests) to identify outliers.
  • Mechanistic studies : Probe structure-activity relationships (SAR) via substituent variation (e.g., modifying the chloroacetoxy group) .

Q. What environmental impact assessment methods are applicable for this compound, and how are degradation pathways studied?

  • Methodological Answer : Environmental fate is analyzed via:

  • Photodegradation : Exposure to UV light (λ = 254–365 nm) in aqueous solutions, monitored by LC-MS for breakdown products.
  • Biodegradation : OECD 301 tests with activated sludge to assess microbial degradation rates.
  • Ecotoxicology : Daphnia magna acute toxicity tests (LC50) and algal growth inhibition assays (OECD 201). Persistence is quantified via half-life (t½) in soil/water matrices .

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